![molecular formula C23H18Cl2N4O2 B2636854 1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 119487-09-1](/img/structure/B2636854.png)
1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
描述
1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a urea moiety attached to a benzodiazepine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable ketone, followed by cyclization.
Introduction of the Urea Moiety: The benzodiazepine core is then reacted with an isocyanate derivative to introduce the urea moiety. This step requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions for large-scale synthesis.
化学反应分析
Types of Reactions
1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
科学研究应用
Neuropharmacology
The compound exhibits potential anxiolytic and sedative properties due to its structural resemblance to benzodiazepines. Benzodiazepines are known to act on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to decreased neuronal excitability .
Anticancer Activity
Research indicates that derivatives of benzodiazepines can exhibit anticancer properties. For instance, compounds similar to this one have shown efficacy in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Gastrointestinal Applications
Studies suggest that related compounds may inhibit gastric acid secretion, making them potential candidates for treating peptic ulcers and gastroesophageal reflux disease (GERD). For example, certain benzodiazepine derivatives have been shown to effectively block gastrin/cholecystokinin (CCK)-B receptors, which play a role in gastric acid secretion .
Case Study 1: Anxiolytic Effects
A study conducted on a related benzodiazepine derivative demonstrated significant anxiolytic effects in animal models. The compound was administered at varying doses, showing a dose-dependent reduction in anxiety-like behaviors measured through established behavioral assays such as the elevated plus maze test .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines treated with a similar benzodiazepine derivative revealed that it inhibited cell proliferation by inducing apoptosis. The compound was tested against breast cancer cells and showed a significant reduction in cell viability compared to control groups .
作用机制
The mechanism of action of 1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound enhances the inhibitory effects of GABA, resulting in sedative and anxiolytic properties.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a urea moiety with a benzodiazepine core sets it apart from other benzodiazepines, potentially offering different therapeutic benefits and applications.
生物活性
1-(2,4-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, with CAS number 119487-09-1, is a benzodiazepine derivative that has garnered attention for its potential therapeutic applications. This compound exhibits a complex structure characterized by a dichlorophenyl group and a benzodiazepine moiety, which contribute to its biological activity. Understanding its biological properties is crucial for evaluating its potential in medicinal chemistry.
The molecular formula of the compound is , with a molar mass of 453.32 g/mol. The presence of halogen atoms and a urea linkage suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that benzodiazepine derivatives often function by modulating neurotransmitter systems, particularly through the inhibition of potassium channels. This action prolongs action potentials by blocking potassium efflux through cell membranes, which can have significant implications for neuronal excitability and synaptic transmission .
Anticancer Properties
Recent studies have highlighted the anticancer potential of various benzodiazepine derivatives. For instance, compounds similar to this compound have shown promising activity against cancer cell lines. In vitro assays reported IC50 values indicating significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
1-(Dichlorophenyl)-Benzodiazepine | MCF-7 | 2.09 |
1-(Dichlorophenyl)-Benzodiazepine | HepG2 | 2.08 |
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor of various enzymes involved in cancer progression. Preliminary studies indicate that derivatives exhibit inhibitory activity against carbonic anhydrase and receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis .
Case Studies
In a study focusing on the design and synthesis of benzodiazepines as brain-penetrating agents, the compound demonstrated enhanced activity when specific substituents were introduced at strategic positions on the benzene ring. For example, meta-substituted derivatives exhibited higher PARP (Poly ADP-ribose polymerase) inhibitory activity compared to their para-substituted counterparts .
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-18-12-11-15(24)13-17(18)25/h2-13,21H,1H3,(H2,26,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQRAHXLSVHHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。